molecular formula C19H15N5O3 B4623136 7-(2-furyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(2-furyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B4623136
M. Wt: 361.4 g/mol
InChI Key: TXHGIDJDMAOAFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to the core structure of "7-(2-furyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" involves several key steps, including N-alkylation, cyclization, and substitution reactions to introduce various functional groups at strategic positions on the purine ring system. The preparation of these compounds is often aimed at enhancing their biological activities or investigating their receptor binding characteristics (Zagórska et al., 2009); (Zagórska et al., 2015).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purine derivatives, including the compound , is characterized by a tricyclic purine scaffold that is modified at various positions to influence its physicochemical and pharmacological properties. X-ray crystallography and NMR spectroscopy are commonly employed to determine the exact configuration and conformation of these molecules (Šimo et al., 1998).

Chemical Reactions and Properties

The chemical behavior of "7-(2-furyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" derivatives includes their reactivity towards various electrophiles and nucleophiles, enabling the introduction or modification of functional groups. These reactions are crucial for exploring the compound's pharmacological potential and optimizing its drug-like properties (Gobouri, 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, provide insights into the compound's suitability for pharmaceutical formulation. These characteristics are influenced by the compound's molecular structure and are critical for its bioavailability and therapeutic efficacy (Brændvang & Gundersen, 2007).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards light and oxygen, and stability under various conditions, are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. These properties are determined through a combination of experimental studies and computational modeling techniques (Baraldi et al., 2005).

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Heterocyclic compounds, including imidazolium derivatives, have shown significant promise in medicinal chemistry due to their versatile biological activities. For instance, hydantoin derivatives are recognized for their therapeutic and agrochemical applications, demonstrating a variety of biological and pharmacological activities. These compounds also play a crucial role in the synthesis of important, non-natural amino acids and their conjugates with potential medical applications (Shaikh et al., 2023). Furthermore, pyrazolopyrimidines, structurally resembling purines, have been explored for their potential therapeutic significance in various diseases, including central nervous system disorders, cardiovascular diseases, cancer, and inflammation (Chauhan & Kumar, 2013).

Environmental Applications

Imidazoline and its derivatives are utilized as effective corrosion inhibitors due to their chemical structure, which facilitates adsorption onto metal surfaces. These compounds are highlighted for their environmental friendliness, low toxicity, and cost-effectiveness. Modifications of the imidazoline structure can enhance its effectiveness in corrosion inhibition (Sriplai & Sombatmankhong, 2023).

Material Science

Ionic liquids, particularly those based on imidazolium, have garnered attention for their applications in material science. They have been employed as catalysts in the utilization of carbon dioxide for the production of linear and cyclic carbonates, showcasing innovative progress in the field. These catalysts, ranging from conventional ionic liquids to metal-containing systems, have been pivotal in the efficient production of dimethyl carbonate (Chaugule et al., 2017). Additionally, ionic liquid-modified materials have seen applications in solid-phase extraction and separation, demonstrating the potential of ionic liquids in enhancing the performance of various analytical techniques (Vidal et al., 2012).

properties

IUPAC Name

7-(furan-2-yl)-2,4-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-21-16-15(17(25)22(2)19(21)26)23-11-13(14-9-6-10-27-14)24(18(23)20-16)12-7-4-3-5-8-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHGIDJDMAOAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(furan-2-yl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(2-furyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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7-(2-furyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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7-(2-furyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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7-(2-furyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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7-(2-furyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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7-(2-furyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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